

Z-Val-Lys-Met-AMC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Val-Lys-Met-AMC

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic peptide substrate **Z-Val-Lys-Met-AMC**, including its chemical properties, applications in enzyme activity assays, and its relevance in the study of Alzheimer's disease. Detailed experimental protocols and pathway diagrams are presented to facilitate its use in research and drug development.

Core Compound Data

Z-Val-Lys-Met-AMC is a synthetic peptide substrate used to measure the activity of specific proteases. Its sequence, Val-Lys-Met, mimics the P3, P2, and P1 residues of the β -secretase cleavage site in the Amyloid Precursor Protein (APP).^[1] Enzymatic cleavage of the bond between methionine (Met) and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.

Property	Value	Reference
CAS Number	141223-71-4	[2]
Molecular Weight	667.82 g/mol	[3]
Full Name	Benzyloxycarbonyl-L-valyl-L-lysyl-L-methionyl-7-amino-4-methylcoumarin	
Excitation Wavelength	360-380 nm	[2]
Emission Wavelength	440-460 nm	[2]

Applications in Enzyme Assays

Z-Val-Lys-Met-AMC is a versatile substrate for assaying the activity of several key proteases implicated in physiological and pathological processes.

Enzyme	Relevance
Cathepsin B	A lysosomal cysteine protease involved in protein turnover. It has been identified as having β -secretase-like activity, capable of cleaving APP to generate amyloid-beta ($A\beta$) peptides.[1][3][4][5]
Proteasome	A large protein complex responsible for degrading ubiquitinated proteins. Its activity is crucial for cellular homeostasis, and its dysregulation is linked to neurodegenerative diseases.[2]
Amyloid A4-Generating Enzyme	This refers to enzymes with β -secretase activity that cleave APP at the N-terminus of the $A\beta$ peptide sequence. Cathepsin B is one such enzyme.[1][2]

Experimental Protocols

The following are generalized protocols for using **Z-Val-Lys-Met-AMC** to measure cathepsin B and proteasome activity in cell lysates. Researchers should optimize these protocols for their specific experimental conditions.

Cathepsin B Activity Assay

This protocol is adapted from general procedures for fluorometric cathepsin B assays.

Materials:

- **Z-Val-Lys-Met-AMC**
- Assay Buffer (e.g., 40 mM citrate phosphate buffer, pH 5.5-6.0, containing 5 mM DTT and 1 mM EDTA)[1][6]
- Cell lysate containing cathepsin B
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **Z-Val-Lys-Met-AMC** in DMSO.
- Dilute the cell lysate to the desired concentration in pre-chilled assay buffer.
- To each well of the 96-well plate, add the diluted cell lysate.
- To initiate the reaction, add **Z-Val-Lys-Met-AMC** to a final concentration of 10-50 μ M.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Enzyme activity is proportional to the rate of increase in fluorescence. A standard curve using free AMC can be used for absolute quantification.

Proteasome Activity Assay

This protocol is based on general methods for measuring proteasome activity using fluorogenic substrates.

Materials:

- **Z-Val-Lys-Met-AMC**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 2 mM DTT)
- Cell lysate containing proteasomes
- 96-well black microplate
- Fluorescence plate reader

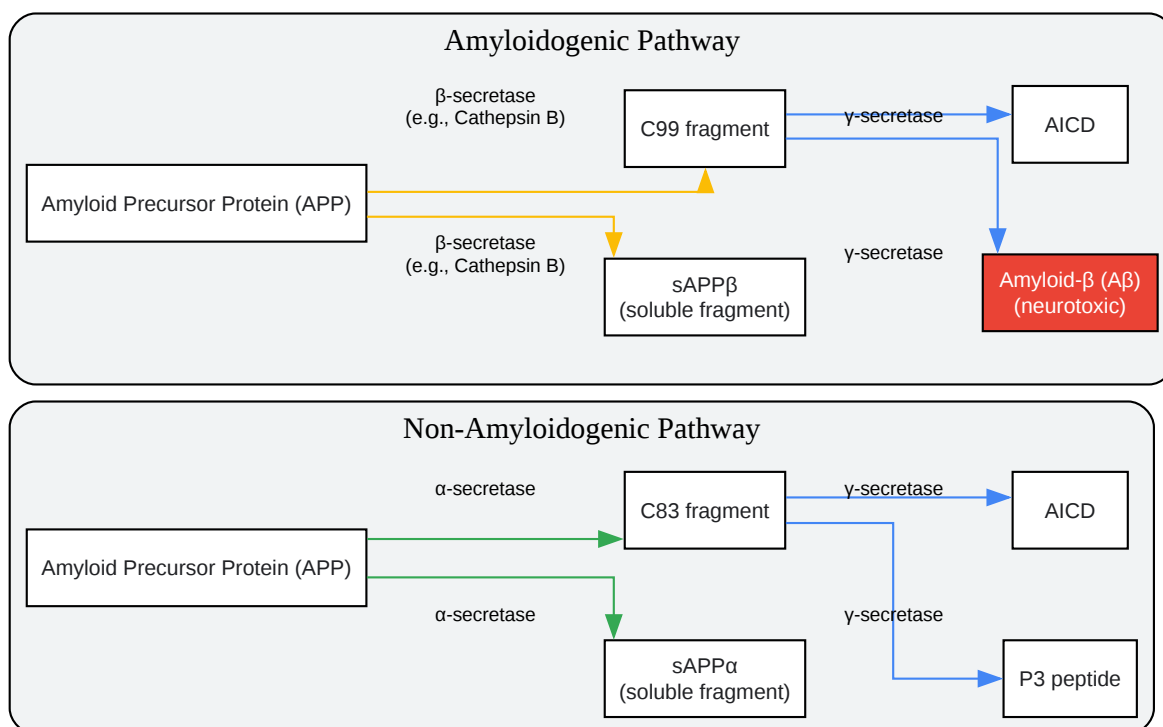
Procedure:

- Prepare a stock solution of **Z-Val-Lys-Met-AMC** in DMSO.
- Prepare cell lysates in a suitable lysis buffer that does not contain protease inhibitors.
- To each well of a 96-well plate, add the cell lysate.
- Add **Z-Val-Lys-Met-AMC** to a final concentration of 50-100 μ M.
- Incubate the plate at 37°C.
- Monitor the increase in fluorescence over time (e.g., 30-60 minutes) with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- The rate of fluorescence increase corresponds to the proteasome activity. For specificity, a parallel reaction containing a proteasome inhibitor (e.g., MG-132) should be run.

Signaling Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathways

The generation of amyloid-beta ($A\beta$) peptides from APP is a central event in the pathogenesis of Alzheimer's disease. APP can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The "VKM" sequence of **Z-Val-Lys-Met-AMC** corresponds to the β -secretase cleavage site in the amyloidogenic pathway.

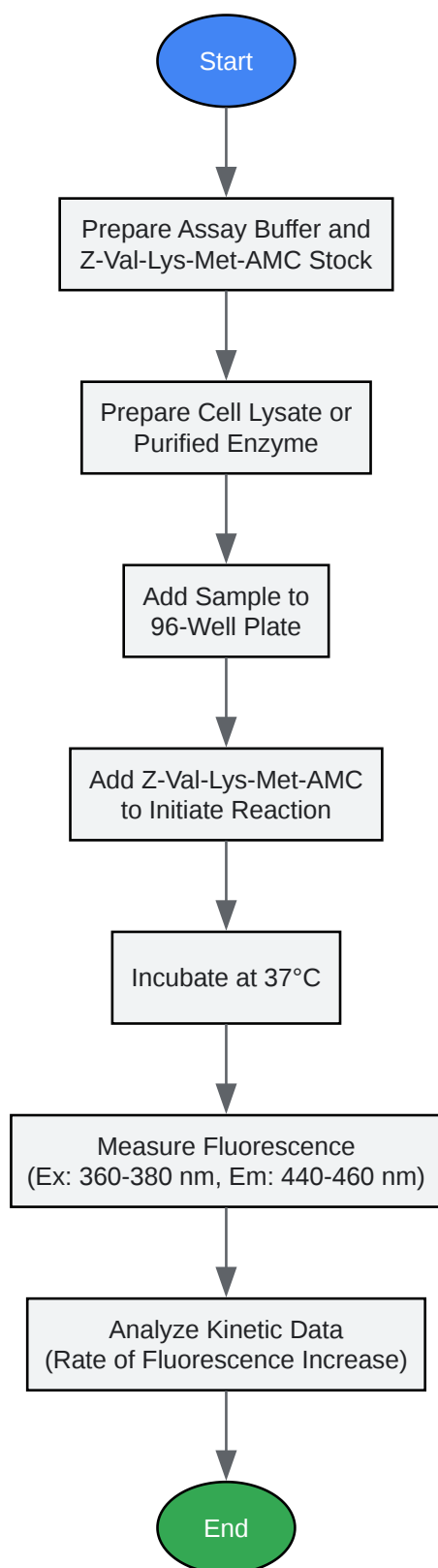


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Caption: APP processing pathways.

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a typical workflow for measuring enzyme activity using **Z-Val-Lys-Met-AMC**.



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Caption: Enzyme activity assay workflow.

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